

Technical Guide: Physicochemical Characterization & Formulation of Creatine Gluconate

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Compound of Interest

Compound Name: *D-Gluconic acid creatine salt*

Cat. No.: *B1516437*

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Executive Summary

This guide provides a rigorous technical analysis of Creatine Gluconate, a salt formed by the ionic interaction between creatine and D-gluconic acid. While Creatine Monohydrate (CM) remains the industry standard, its limited aqueous solubility (~14 g/L at 20°C) restricts its use in concentrated liquid formulations. Creatine Gluconate utilizes the polyhydroxy structure of the gluconate anion to significantly enhance solubility. However, this benefit introduces a critical formulation paradox: the acidification of the local microenvironment upon dissolution accelerates the degradation of creatine into creatinine. This document outlines the physicochemical properties, stability mechanisms, and self-validating analytical protocols required to successfully formulate this compound.

Molecular Architecture & Synthesis

The Salt Species

Creatine Gluconate is not a simple physical mixture; it is an ionic salt or co-crystal engineered to modify the lattice energy of the solid state.

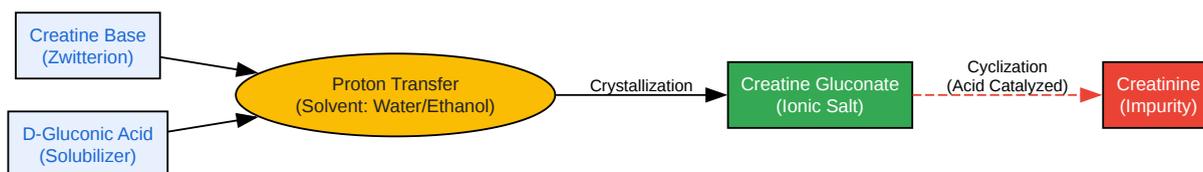
- Cation: Creatinium ($\text{C}_4\text{H}_9\text{N}_5^+$). Protonation occurs at the guanidino nitrogen.

- Anion: Gluconate (). Derived from D-gluconic acid, a mild organic acid ().
- Stoichiometry: Typically 1:1 molar ratio.

Synthesis Pathway

The synthesis generally involves the reaction of creatine base with D-gluconic acid (or D-glucono-

-lactone which hydrolyzes to the acid) in an aqueous or alcoholic medium, followed by crystallization.



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Figure 1: Synthesis and degradation pathway. The proton transfer creates the salt, but the acidic moiety risks catalyzing downstream degradation.

Physicochemical Properties[1][2][3][4][5][6][7][8] Solubility Dynamics

The primary advantage of Creatine Gluconate over Monohydrate is solubility. The gluconate anion contains five hydroxyl groups, which dramatically increase the hydration shell surrounding the molecule in aqueous solution.

Property	Creatine Monohydrate (CM)	Creatine Gluconate (CG)	Implication
Aqueous Solubility (20°C)	~14 g/L	> 150 g/L (Est.)*	CG allows for "Shot" format beverages (low volume, high dose).
Solution pH (5% w/v)	Neutral (~7.[1]0)	Acidic (~3.5 - 4.5)	Critical: Acidic pH accelerates degradation.
LogP	-1.26	< -2.0 (System)	Highly hydrophilic; difficult to permeate lipid bilayers without transporters (CRT).
Hygroscopicity	Low (Non-hygroscopic)	High	CG requires strict humidity control during processing (RH < 40%).

*Note: Exact solubility varies by polymorph and manufacturing process, but CG consistently exhibits >10x solubility of CM.

The Stability-Solubility Paradox

Researchers must navigate a trade-off. While gluconic acid solubilizes creatine, it also lowers the pH.

- Mechanism: Creatine degradation to creatinine is an intramolecular cyclization (nucleophilic attack of the guanidino nitrogen on the carboxyl group).
- Kinetics: This reaction is acid-catalyzed. At pH 7 (CM), the half-life is weeks/months. At pH 3-4 (CG), significant degradation can occur within hours to days in solution.

Formulation Rule: Creatine Gluconate is stable in solid form but unstable in liquid form over time. It is suitable for "Ready-to-Mix" powders but generally unsuitable for "Ready-to-Drink" (RTD) liquids unless separated (e.g., dual-chamber caps).

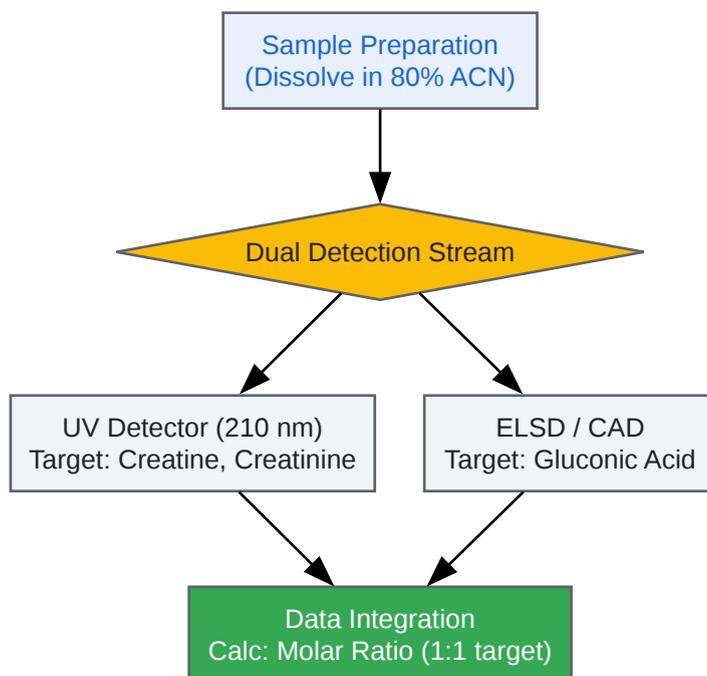
Analytical Protocols (Self-Validating)

Standard C18 HPLC methods often fail to retain creatine (highly polar) or separate it from gluconic acid (UV transparent). The following protocol uses HILIC (Hydrophilic Interaction Liquid Chromatography), which is superior for polar salts.

HILIC HPLC Method

This method validates the integrity of the salt by quantifying both the active (Creatine) and the counter-ion (Gluconate), while monitoring the degradation product (Creatinine).

- Column: Zwitterionic HILIC or Amide-HILIC (e.g., 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (10mM, pH 4.5) [70:30 v/v].
- Flow Rate: 1.0 mL/min.[2][3]
- Detection:
 - Channel A (UV 210 nm): Detects Creatine and Creatinine.[1][4][2][3][5]
 - Channel B (CAD or ELSD): Detects Gluconic Acid (lacks chromophore).
- Validation Criteria:
 - Resolution () between Creatine and Creatinine > 2.0.
 - Tailing factor < 1.5 for all peaks.



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Figure 2: Dual-stream analytical workflow ensures stoichiometry and purity are verified simultaneously.

Formulation Strategy

Processing: Granulation vs. Blending

Due to the hygroscopic nature of the gluconate moiety, Wet Granulation is contraindicated. Water introduction will initiate the acid-catalyzed degradation of creatine during the drying phase.

- Preferred Method: Dry Blending or Roller Compaction.
- Excipient Compatibility:
 - Avoid: Reducing sugars (Maillard reaction risk with amine group).
 - Avoid: Alkaline binders (e.g., Calcium Carbonate) if a specific dissolution pH is required, though they may stabilize the creatine by neutralizing the gluconic acid (negating the solubility benefit).

- Recommended: Microcrystalline Cellulose (MCC) (low moisture grades), Silicon Dioxide (glidant/desiccant).

Taste Masking

Gluconic acid imparts a mild, sour taste.

- Strategy: Synergistic masking. The acidity of CG can be used to support fruit flavor profiles (Citrus, Berry) rather than fighting it.
- Sweeteners: High-intensity sweeteners (Sucralose, Stevia) work well to balance the tartness.

References

- Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. *Amino Acids*.^[6] [Link](#)
- Pischel, I., & Gastner, T. (2007). Creatine salts and method of making same. U.S. Patent No. 7,301,051. [Link](#)
- Howard, A.N., & Harris, R.C. (1999). Compositions containing creatine.^{[7][8][4][2][3][5][6][9][10][11][12][13]} U.S. Patent No. 5,968,544.^[14] [Link](#)
- Dash, A.K., et al. (2003).^[2] A simple HPLC method with pulsed EC detection for the analysis of creatine.^[2] *Journal of Pharmaceutical and Biomedical Analysis*. [Link](#)
- Kreider, R.B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. *Nutrients*.^{[8][4][6][11][13]} [Link](#)

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Sources

- [1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. A simple HPLC method with pulsed EC detection for the analysis of creatine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. HPLC Method for Analysis of Creatine and Creatinine on Primesep 200 Column | SIELC Technologies \[sielc.com\]](#)
- [4. Can creatine go bad? | Creapure \[creapure.com\]](#)
- [5. phenomenex.blob.core.windows.net \[phenomenex.blob.core.windows.net\]](#)
- [6. maxinutrition.com \[maxinutrition.com\]](#)
- [7. lookchem.com \[lookchem.com\]](#)
- [8. int.livhospital.com \[int.livhospital.com\]](#)
- [9. What are the Different Types of Creatine? | Bulk™ \[bulk.com\]](#)
- [10. beformnutrition.com \[beformnutrition.com\]](#)
- [11. caringsunshine.com \[caringsunshine.com\]](#)
- [12. us.myprotein.com \[us.myprotein.com\]](#)
- [13. myprotein.com \[myprotein.com\]](#)
- [14. scribd.com \[scribd.com\]](#)
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